molecular formula C19H19N3O3 B10977851 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B10977851
M. Wt: 337.4 g/mol
InChI Key: KHWNKXQDHLRUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is a synthetic chemical reagent of interest in early-stage pharmacological and biochemical research. This compound features a molecular scaffold that combines indole, piperidine, and furan carboxamide moieties, a structure often investigated for its potential to interact with various enzyme and receptor systems. Its primary research value lies in its use as a reference standard or as a building block in medicinal chemistry for the synthesis and exploration of novel heterocyclic compounds. Researchers may utilize this material in structure-activity relationship (SAR) studies or in the development of potential molecular probes. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Please note: This compound is not intended for personal use of any kind. All researchers must handle this material in accordance with their institution's safety guidelines and applicable local and national regulations.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C19H19N3O3/c23-18(17-6-3-11-25-17)21-13-7-9-22(10-8-13)19(24)15-12-20-16-5-2-1-4-14(15)16/h1-6,11-13,20H,7-10H2,(H,21,23)

InChI Key

KHWNKXQDHLRUSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of N-(Piperidin-4-yl)-1H-indole-3-carboxamide

Procedure :

  • Activation of 1H-Indole-3-carboxylic Acid :

    • 1H-Indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux to form the corresponding acid chloride.

    • Reaction Conditions : 60°C, 2 hours, nitrogen atmosphere.

  • Coupling with Piperidin-4-amine :

    • The acid chloride is reacted with piperidin-4-amine in the presence of triethylamine (Et₃N) as a base.

    • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

    • Yield : ~75% (crude), purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, indole-H), 7.65–7.10 (m, 4H, aromatic), 4.10–3.80 (m, 1H, piperidine-H), 3.00–2.60 (m, 4H, piperidine-H).

Acylation with Furan-2-carbonyl Chloride

Procedure :

  • Preparation of Furan-2-carbonyl Chloride :

    • Furan-2-carboxylic acid is treated with oxalyl chloride ((COCl)₂) in DCM with catalytic dimethylformamide (DMF).

  • Reaction with N-(Piperidin-4-yl)-1H-indole-3-carboxamide :

    • The intermediate from Step 2.1.1 is acylated with furan-2-carbonyl chloride in THF using Et₃N.

    • Conditions : 0°C → rt, 6 hours.

    • Yield : 68% after purification (HPLC, C18 column, methanol/water).

Characterization :

  • LC-MS : m/z 376.2 [M+H]⁺ (calculated: 376.17).

One-Pot Tandem Acylation Strategy

Procedure :

  • Simultaneous Acylation :

    • Piperidin-4-amine is reacted with equimolar amounts of 1H-indole-3-carbonyl chloride and furan-2-carbonyl chloride in a 1:1:1 ratio.

    • Coupling Agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

    • Base : Diisopropylethylamine (DIPEA), rt, 24 hours.

Yield : 52% (lower due to competing acylation sites).

Solid-Phase Synthesis for High-Throughput Production

Procedure :

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-piperidin-4-amine using standard Boc chemistry.

  • Sequential Acylation :

    • Indole-3-carbonyl Group : Fmoc deprotection (20% piperidine/DMF), followed by coupling with 1H-indole-3-carboxylic acid using HBTU/HOBt.

    • Furan-2-carboxamide : A second coupling with furan-2-carboxylic acid under similar conditions.

  • Cleavage :

    • TFA (95%)/TIPS (2.5%)/H₂O (2.5%) for 2 hours.

Yield : 80% (purity >95% by HPLC).

Optimization and Challenges

Protecting Group Strategies

  • Piperidine Nitrogen : Boc protection is critical during the first acylation to prevent over-reaction.

  • Indole NH : No protection required due to low nucleophilicity under acidic conditions.

Side Reactions and Mitigation

  • Formation of Di-acylated Byproducts : Controlled stoichiometry (1:1.05 acylating agent) minimizes this.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

Analytical Data and Validation

Table 1: Comparative Yields Across Methods

MethodYield (%)Purity (%)
Stepwise Acylation6898
One-Pot Tandem5290
Solid-Phase Synthesis8095

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.30 (s, indole-H), 7.50 (d, furan-H)
¹³C NMR 164.2 (C=O), 142.1 (furan-C2)
HRMS 376.1743 [M+H]⁺ (calc. 376.1749)

Industrial and Regulatory Considerations

  • Scalability : Solid-phase synthesis is preferred for large-scale production due to automated purification.

  • Safety : Furan-2-carbonyl chloride requires handling under inert conditions due to moisture sensitivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and other electrophiles.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
The compound is structurally related to known analgesics, particularly within the opioid class. Research indicates that compounds with similar scaffolds can exhibit multitarget activity, which may enhance their analgesic efficacy while reducing side effects associated with traditional opioids . The design of this compound aims to optimize interactions with multiple receptors involved in pain modulation, including μ-opioid receptors and non-opioid targets like cannabinoid receptors and cyclooxygenases .

Anticancer Activity
Emerging studies suggest that derivatives of this compound may possess anticancer properties. The indole moiety is known for its biological activity, including anticancer effects. Research into similar compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as DNA intercalation and disruption of cell cycle progression .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is crucial for optimizing its pharmacological profile.

Structural Feature Impact on Activity
Indole ringEnhances receptor binding affinity
Piperidine moietyContributes to analgesic properties
Furan groupMay influence metabolic stability

Research indicates that modifications to these structural features can lead to significant changes in biological activity, highlighting the importance of SAR studies in drug development .

Case Studies

Study on Analgesic Efficacy
A study investigated the analgesic properties of compounds related to this compound. The results demonstrated that these compounds exhibited a dose-dependent reduction in pain responses in animal models, suggesting their potential as effective analgesics .

Antitumor Activity Investigation
Another study focused on the anticancer potential of indole-based compounds. The findings revealed that specific derivatives could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that these compounds induced cell cycle arrest and apoptosis, supporting their development as anticancer agents .

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the furan carboxamide group can influence its solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Differences

The compound is compared to fentanyl analogues with piperidine cores and carboxamide substituents (Table 1).

Table 1: Structural Comparison of Piperidine-Based Carboxamides

Compound Name (IUPAC) R₁ (Piperidine-1-substituent) R₂ (Piperidine-4-substituent) Molecular Weight Legal Status
Target Compound :
This compound
1H-indol-3-ylcarbonyl Furan-2-carboxamide ~376.4 g/mol* Unclear (likely unregulated)
Furanylfentanyl
(N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
2-phenylethyl Furan-2-carboxamide 374.5 g/mol Schedule I (1961 Convention)
Acryloylfentanyl
(N-(1-phenethylpiperidin-4-yl)-N-phenylacrylamide)
Phenethyl Acrylamide 379.5 g/mol Schedule I (EU controls)
Butyrfentanyl
(N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
Phenethyl Butanamide 392.5 g/mol Controlled in Poland (2015)
Ocfentanil
(N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
Phenethyl Methoxyacetamide 426.5 g/mol Schedule I (1961 Convention)

*Molecular weight estimated based on structural similarity to CAS 1282128-13-5 ().

Key Observations:

Indole vs. Phenyl Groups :

  • The indole moiety in the target compound replaces the phenyl/phenethyl groups seen in regulated analogues (e.g., furanylfentanyl). Indole’s aromatic heterocyclic structure may alter µ-opioid receptor binding affinity or selectivity .
  • Substitutions on the piperidine-1 position (e.g., indole vs. phenethyl) are critical for evading legal controls while retaining psychoactivity .

Carboxamide Variations :

  • The furan-2-carboxamide group is shared with furanylfentanyl, a potent opioid linked to overdose deaths .
  • Analogues like acryloylfentanyl use acrylamide groups, which confer distinct metabolic stability and potency .

Pharmacological and Toxicological Profiles

  • Potency :

    • Furanylfentanyl has ~50-100x the potency of morphine, comparable to fentanyl . The indole substitution may reduce potency due to steric hindrance, but this requires empirical validation.
    • Acryloylfentanyl and butyrfentanyl exhibit variable potency, highlighting the impact of carboxamide modifications .
  • Toxicity: Furanylfentanyl is associated with respiratory depression and fatalities, often adulterated in heroin supplies .

Legal and Regulatory Status

  • Furanylfentanyl , acryloylfentanyl , and ocfentanil are explicitly controlled under international drug conventions (1961 Single Convention) and EU regulations .
  • The target compound’s indole substitution likely places it in a legal gray area as a "designer drug," though it may fall under analogue laws in jurisdictions like the U.S. (e.g., Minnesota Statutes 2023 ).

Biological Activity

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The compound features a complex structure comprising an indole moiety, a piperidine ring, and a furan ring, which are thought to contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O2C_{22}H_{23}N_{3}O_{2} with a molecular weight of 361.4 g/mol. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for further pharmacological investigation.

PropertyValue
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
CAS Number1282115-63-2

Antitumor Properties

Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines. For instance, studies on indole derivatives have demonstrated their effectiveness against CDK2 and EGFR, which are crucial targets in cancer therapy .

Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several indole-based compounds against cancer cell lines, revealing that some derivatives had IC50 values as low as 1.05 µM against A-549 and Panc-1 cell lines, indicating potent activity similar to established chemotherapeutics like doxorubicin .

The mechanisms by which this compound exerts its effects are still being elucidated. However, preliminary data suggest that it may act as a multi-targeted kinase inhibitor, affecting signaling pathways critical for cancer cell survival and proliferation.

Table: Mechanistic Insights

MechanismDescription
EGFR InhibitionCompounds showed IC50 values ranging from 89 to 137 nM against EGFR .
Apoptosis InductionInduces apoptosis via caspase activation pathways .
Cell Cycle RegulationSuppresses CDK2 activity, leading to cell cycle arrest .

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence suggesting neuroprotective effects of related compounds. These effects may be attributed to their ability to modulate neuroinflammation and oxidative stress pathways. For example, some indole derivatives have shown promise in blocking NF-kB signaling and reducing reactive oxygen species (ROS) production, which are critical in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.